REACTION_SMILES
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[B-:14]([F:15])([F:16])([F:17])[F:18].[B-:19]([F:20])([F:21])([F:22])[F:23].[CH3:35][C:36]#[N:37].[Cl:24][CH2:25][N+:26]12[CH2:27][CH2:28][N+:29]([F:30])([CH2:31][CH2:32]1)[CH2:33][CH2:34]2.[O:1]=[C:2]([CH2:3][C:4](=[O:5])[O:6][CH2:7][CH3:8])[c:9]1[o:10][cH:11][cH:12][cH:13]1>>[O:1]=[C:2]([CH:3]([C:4](=[O:5])[O:6][CH2:7][CH3:8])[F:15])[c:9]1[o:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
F[B-](F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
F[N+]12CC[N+](CCl)(CC1)CC2
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCOC(=O)CC(=O)c1ccco1
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Name
|
|
Type
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product
|
Smiles
|
CCOC(=O)C(F)C(=O)c1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |